Cas no 4004-05-1 (DOPE)

DOPE structure
Productnaam:DOPE
CAS-nummer:4004-05-1
MF:C41H78NO8P
MW:744.03369474411
MDL:MFCD16621009
CID:324959
PubChem ID:354333200
DOPE Chemische en fysische eigenschappen
Naam en identificatie
-
- 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester
- 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE)
- 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-etha...
- COATSOME ME-8181 (DOPE)
- DOPE
- 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine
- 1,2-dioleoyl-sn-glycero-3-phosphoethanoloamine
- 1,2-dioleoyl-sn-glycerol-3-phosphoethanolamine
- 1,2-di-O-oleoyl-sn-glycero-3-phosphatidylethanolamine
- 18:1 PE
- 3-SN-PHOSPHATIDYLETHANOLAMINE,1,2-DIDEOYL
- DIOLEOYL PHOSPHATIDYL ETHANOLAMINE
- Dioleoyl phosphoethanolamine
- L-A-phosphatidylethanolamine dioleoyl
- (9Z)-9-Octadecenoic acid (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
- 1,2-Di(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- L-β,γ-Dioleoyl-α-cephalin
- 2-Aminoethyl (R)-2,3-Bis(oleoyloxy)propyl Hydrogen Phosphate
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- 110635
- 18:1(9Z))
- PE(18:1(9Z)
- 3-sn-Phosphatidylethanolamine, 1,2-dideoyl
- Dioleoyl phosphatidylethanolamine
- PE(18:1(9Z)/18:1(9Z))
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine; DOPE; PE(18:1(9Z)/18:1(9Z)); 110635
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
- L-alpha-Phosphatidylethanolamine, Dioleoyl
- DOPEA
- Dioleoylphosphatidylethanolamine
- PE 36:2
- 1,2-dioleoyl phosphatidylethanolamine
- LipofectACE
- 1,2-Dioleoylphosphatidylethanolamine
- DL-DOPE
- Dioleoyl (glycerophospho)ethanolamine
- 1,2-Dioleoyl phosphatidyl ethanolamin
- 1,2-di-Olein 2-aminoethyl hydrogen phosphate
- Epitope ID:136781
- (Z)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- Ethanol, 2-ami
- AS-74734
- DOPE, l-
- 1,2-dioleoyl-sn-glycerophosphoethanolamine
- 9-Octadecenoic acid (Z)-, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, (R)-
- (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9Z)-octadec-9-enoyloxy]propyl (9Z)-octadec-9-enoate
- JNP6V6AI0U
- DTXSID601029609
- LMGP02010052
- PE(18:1/18:1)
- GPEtn(18:1/18:1)
- (Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- DOPEDOPE
- GPEtn(18:1w9/18:1w9)
- AKOS024418762
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- DOPE, R-
- Olein, 1,2-di-, 2-aminoethyl hydrogen phosphate, L-
- (2R)-1-[(2-azaniumylethyl phosphonato)oxy]-3-[(9Z)-octadec-9-enoyloxy]propan-2-yl (9Z)-octadec-9-enoate
- CHEBI:84839
- 9-Octadecenoic acid (9Z)-,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester
- Q21079469
- GPEtn(18:1n9/18:1n9)
- (2R)-3-{[(R)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-{[(9Z)-octadec-9-enoyl]oxy}propyl (9Z)-octadec-9-enoate
- BP-25709
- 1,2-di-[(9Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine
- Phophatidylethanolamine(18:1n9/18:1n9)
- Ethanol, 2-amino-, dihydrogen phosphate (ester), monoester with 1,2-diolein, L-
- D4251
- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyldioleate
- HY-112005
- UNII-JNP6V6AI0U
- Phophatidylethanolamine(18:1w9/18:1w9)
- H11535
- 1,2-Dioleoyl-sn-gl
- CS-0042337
- 4004-05-1
- SCHEMBL25038
- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- 1,2-dioleoyl-rac-glycero-3-phosphoethanolamine
- HY-112005A
- DOPE (Excipient)
- DA-52664
- 9-Octadecenoic acid (9Z)-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester; 9-Octadecenoic acid (9Z)-, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester (9CI); 9-Octadecenoic acid (Z)-, 1-[[[(2-
- CS-1096705
-
- MDL: MFCD16621009
- Inchi: 1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-
- InChI-sleutel: MWRBNPKJOOWZPW-CLFAGFIQSA-N
- LACHT: P(=O)(O[H])(OC([H])([H])C([H])([H])N([H])[H])OC([H])([H])C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
Berekende eigenschappen
- Exacte massa: 743.54700
- Monoisotopische massa: 743.54650544g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 51
- Aantal draaibare bindingen: 41
- Complexiteit: 897
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 134
- XLogP3: 10.6
Experimentele eigenschappen
- Kleur/vorm: Solid
- Smeltpunt: 200°C(lit.)
- Kookpunt: 759.2±70.0 °C at 760 mmHg
- Vlampunt: 413.0±35.7 °C
- PSA: 144.19000
- LogboekP: 12.30900
- Kleur/vorm: 10 mg/mL (850725C-25mg)
25 mg/mL (850725C-1g)
25 mg/mL (850725C-200mg)
25 mg/mL (850725C-500mg) - Dampfdruk: 0.0±5.5 mmHg at 25°C
DOPE Beveiligingsinformatie
- Signaalwoord:Danger
- Gevaarverklaring: H302-H315-H319-H331-H336-H351-H361d-H372
- Waarschuwingsverklaring: P261-P281-P305+P351+P338-P311
- Vervoersnummer gevaarlijk materiaal:UN 1888
- WGK Duitsland:3
- Code gevarencategorie: R22;R38;R40;R48/20/22
- Veiligheidsinstructies: 36/37
- FLUKA MERK F CODES:8-10-23
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:6.1
- Opslagvoorwaarde:−20°C
- PackingGroup:Ⅲ
- Risicozinnen:R22; R38; R40; R48/20/22
DOPE Douanegegevens
- HS-CODE:2931900090
- Douanegegevens:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
DOPE Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 592416-250MG |
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, 98% |
4004-05-1 | 98% | 250MG |
¥ 1188 | 2022-04-26 | |
Key Organics Ltd | AS-74734-50MG |
(2R)-1-[(2-azaniumylethyl phosphonato)oxy]-3-[(9Z)-octadec-9-enoyloxy]propan-2-yl (9Z)-octadec-9-enoate |
4004-05-1 | >97% | 50mg |
£126.25 | 2025-02-08 | |
TRC | D482210-500mg |
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE) |
4004-05-1 | 500mg |
$988.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L24910-250mg |
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE) |
4004-05-1 | 250mg |
¥1398.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L24910-50mg |
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE) |
4004-05-1 | 50mg |
¥368.0 | 2021-09-09 | ||
Chemenu | CM133273-1g |
(2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate |
4004-05-1 | 97% | 1g |
$*** | 2023-05-30 | |
Ambeed | A593796-250mg |
(Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate |
4004-05-1 | 98% | 250mg |
$102.0 | 2025-02-19 | |
Ambeed | A593796-1g |
(Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate |
4004-05-1 | 98% | 1g |
$407.0 | 2025-02-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155634-250MG |
DOPE |
4004-05-1 | ≥98.0% | 250mg |
¥921.90 | 2023-09-03 | |
S e l l e c k ZHONG GUO | S0865-25mg |
DOPE |
4004-05-1 | 25mg |
RMB2432.43 | 2021-06-18 |
DOPE Gerelateerde literatuur
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Zuren/esters
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen glycerofosfolipiden fosfatidylethanolamine
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen glycerofosfolipiden Glycerofosfoethanolamines fosfatidylethanolamine
4004-05-1 (DOPE) Gerelateerde producten
- 2639444-66-7(1-(benzyloxy)carbonyl-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid)
- 95759-33-4(Benzonitrile, 4-[(1E)-3-oxo-1-propenyl]-)
- 877140-10-8(Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate)
- 1507220-32-7(5-(5-chloro-2-fluorophenyl)-1,3-oxazol-2-amine)
- 2010221-51-7(Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro-)
- 1806036-59-8(4-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-2-carbonyl chloride)
- 1261734-81-9((R)-Darifenacin-d4)
- 1273595-67-7(6-FLUORO-8-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE)
- 886498-13-1(2-Fluoro-5-(trifluoromethoxy)benzylamine)
- 521069-39-6(Methyl 5-acetamido-2-bromobenzoate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:4004-05-1)DOPE

Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):366.0/1328.0